Strategic Synthesis and Physicochemical Profiling of Novel 4-(1-Pyrrolidinylcarbonyl)piperidine Scaffolds
Executive Summary The 4-(1-pyrrolidinylcarbonyl)piperidine core represents a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore linker in G-Protein Coupled Receptor (GPCR) modulators (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-(1-pyrrolidinylcarbonyl)piperidine core represents a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore linker in G-Protein Coupled Receptor (GPCR) modulators (e.g., Histamine H3 antagonists, CCR5 ligands) and enzyme inhibitors. Its structural rigidity, provided by the piperidine ring, combined with the hydrogen-bond acceptor properties of the amide carbonyl, makes it an ideal template for Fragment-Based Drug Discovery (FBDD).
This technical guide details a robust, modular synthetic route for generating a library of N-substituted 4-(1-pyrrolidinylcarbonyl)piperidine analogs. It integrates high-yielding amide coupling protocols with reductive amination strategies, followed by critical physicochemical characterization (LogD, metabolic stability) to ensure drug-like properties (DLPs) early in the discovery phase.
Retrosynthetic Analysis & Strategy
To maximize structural diversity, we employ a divergent synthesis strategy . The core 4-(1-pyrrolidinylcarbonyl)piperidine scaffold is constructed first as a protected intermediate. The piperidine nitrogen is then deprotected to serve as a "handle" for late-stage functionalization, allowing rapid generation of novel analogs.
Strategic Disconnection
The primary disconnection occurs at the amide bond linking the piperidine and pyrrolidine rings, and secondary disconnection at the piperidine nitrogen (
).
Figure 1: Retrosynthetic tree illustrating the modular assembly of the target scaffold.
Experimental Synthesis Protocols
Core Scaffold Assembly
Objective: Synthesis of tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate.
Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over EDC/HOBt for the amide coupling. HATU minimizes racemization (though not a concern here due to symmetry) and, more importantly, provides faster reaction kinetics and higher yields for secondary amines like pyrrolidine.
Add DIPEA and stir for 5 minutes to activate the carboxylate.
Add HATU. The solution typically turns yellow. Stir for 10 minutes.
Add Pyrrolidine dropwise.
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
Workup (Self-Validating Step):
Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), Sat.
(remove unreacted acid), and Brine.
Validation: The acid wash ensures removal of excess pyrrolidine; base wash removes unreacted isonipecotic acid.
Dry over
, filter, and concentrate.
Deprotection
Objective: Isolation of 4-(pyrrolidine-1-carbonyl)piperidine (Intermediate A).
Reagent: 4N HCl in Dioxane or TFA/DCM (1:4).
Note: HCl in Dioxane is preferred if the hydrochloride salt is the desired stable intermediate for storage.
Library Generation: Reductive Amination
Objective: Synthesis of N-substituted analogs (Novel derivatives).
Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is selected as the "Gold Standard" method. Unlike
, STAB is non-toxic (no cyanide generation) and tolerates acid-sensitive groups. It selectively reduces the iminium ion over the ketone/aldehyde [1].[1]
Protocol:
Reagents: Intermediate A (HCl salt, 1.0 eq), Aldehyde (R-CHO, 1.1 eq), STAB (1.5 eq), DIPEA (1.0 eq - to neutralize the salt), Acetic Acid (cat. 1-2 drops).
To assess the "drug-ability" of the novel analogs, we perform metabolic stability profiling using liver microsomes. This predicts in vivo clearance.[3]
Microsomal Stability Assay Workflow
Rationale: The piperidine ring is susceptible to oxidation by CYP450 enzymes. This assay determines the Intrinsic Clearance (
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
Substrate: Test compound at 1
(prevents enzyme saturation).
Cofactor: NADPH (regenerating system).
Timepoints: 0, 5, 15, 30, 45 min.
Figure 2: Workflow for high-throughput microsomal stability screening.
Data Interpretation
Low Clearance: < 30% depletion after 45 min. (Stable candidate).
High Clearance: > 70% depletion. (Likely requires structural modification, e.g., blocking metabolic "soft spots" on the piperidine ring with fluorine).
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
[Link]
Theoretical binding mode of 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate to target receptors
This guide provides an in-depth theoretical analysis of the binding modes and pharmacological potential of 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate . As a chemical scaffold sharing structural homology with both ampak...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth theoretical analysis of the binding modes and pharmacological potential of 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate . As a chemical scaffold sharing structural homology with both ampakines (AMPA receptor modulators) and sigma-receptor ligands, this compound represents a significant "privileged structure" in medicinal chemistry.
Executive Summary & Chemical Identity
4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS: 1185353-33-6) is a piperidine-4-carboxamide derivative.[1] Unlike simple piperidines, the inclusion of a carbonyl linker at the 4-position, coupled with a pyrrolidine ring, creates a distinct pharmacophore capable of engaging multiple G-protein coupled receptors (GPCRs) and ion channels.
The Nitrate salt form (
) serves to protonate the piperidine nitrogen, enhancing aqueous solubility and bioavailability for in vitro/in vivo applications. The active pharmacophore is the protonated cation.
Moderate lipophilicity; ideal for CNS penetration.
pKa (Piperidine N)
~10.8
Highly ionized (>99%) at physiological pH (7.4).
H-Bond Donors
2 (NH+, Nitrate OH)
Critical for receptor anchoring.
H-Bond Acceptors
4 (C=O, Nitrate O)
Facilitates orientation in the binding pocket.
Theoretical Binding Targets
Based on Structure-Activity Relationship (SAR) analysis of piperidine-4-carboxamides, this molecule exhibits a dual-pharmacophore signature. The two primary theoretical targets are the Sigma-1 Receptor (
R) and the AMPA Receptor (GluA) .
Primary Target: Sigma-1 Receptor (
R)
The Sigma-1 receptor is an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Pharmacophore Match: The
R binding pocket requires a basic nitrogen (protonated) flanked by hydrophobic regions. 4-(1-Pyrrolidinylcarbonyl)piperidine fits this "positive charge + hydrophobic spacer" model perfectly.
Binding Mechanism:
Ionic Anchoring: The protonated piperidine nitrogen forms a critical salt bridge with Asp126 in the
R binding pocket. This is the "anchor" interaction.
Hydrophobic Interaction: The pyrrolidine ring projects into the hydrophobic pocket formed by Val162, Leu105, and Tyr103 .
Hydrogen Bonding: The carbonyl oxygen of the amide linker acts as an H-bond acceptor, likely interacting with Tyr103 or Ser117 , stabilizing the ligand orientation.
Endpoint: Measure the deactivation time constant (
) and peak amplitude .
Validation Criteria: A true PAM will increase the area under the curve (AUC) of the EPSP (Excitatory Postsynaptic Potential) without acting as a direct agonist in the absence of glutamate.
Visualization: Experimental Workflow
Figure 2: Parallel workflow for validating affinity (Binding Assay) and functional efficacy (Electrophysiology).
Safety & Handling (Nitrate Salt Specifics)
Stability: The nitrate salt is an oxidizer. Store away from reducing agents and organic solvents prone to oxidation.
Solubility: Highly soluble in water (>50 mg/mL). Avoid DMSO for initial stock if performing calcium imaging, as DMSO can perturb membrane fluidity; use water or saline.
Toxicity: Piperidine derivatives can inhibit hERG channels. An in vitro hERG assay is mandatory before in vivo escalation to rule out QT prolongation risks.
References
Sigma-1 Receptor Pharmacology
Title: "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modul
Source:Journal of Pharmacology and Experimental Therapeutics.
An In-depth Technical Guide to the Pharmacophore of 4-(1-Pyrrolidinyl)piperidine-based Analgesics
Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The piperidine ring is one such scaffold, forming the core of numerous pharmaceuticals, from antipsychotics to potent analgesics. Specifically, the 4-(1-pyrrolidinyl)piperidine moiety has emerged as a key building block in the design of novel therapeutics, particularly in the realm of neuropharmacology and analgesia.[1][2] Its favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, make it an attractive starting point for central nervous system (CNS) drug discovery.[1][2]
This guide provides an in-depth exploration of the pharmacophore of 4-(1-pyrrolidinyl)piperidine-based analgesics. We will dissect the critical structural features required for analgesic activity, outline the computational and experimental workflows used to validate these features, and provide detailed, field-proven protocols for key assays. The objective is to offer a comprehensive resource for researchers and drug development professionals, blending established principles with the practical insights necessary to accelerate the discovery of next-generation analgesics.
Part 1: Elucidating the Core Pharmacophore and Structure-Activity Relationships (SAR)
The analgesic activity of this class of compounds is primarily driven by their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[3] The foundational pharmacophore for classical opioids, established from the rigid structure of morphine, provides a template for understanding more flexible molecules.[4] This model typically includes a protonated amine, an aromatic ring, and a hydrophobic region, all arranged in a specific three-dimensional orientation.[4] For the 4-(1-pyrrolidinyl)piperidine scaffold, these features are adapted and refined.
Key Pharmacophoric Features:
The Basic Nitrogen Center: The piperidine nitrogen is essential. At physiological pH, it is protonated, forming a cationic center that engages in a critical ionic interaction with a conserved aspartate residue (Asp147 in the human MOR) in the receptor binding pocket.[5] This interaction is a primary anchor for the ligand.
The 4-Position Substituent: The pyrrolidinyl group at the 4-position contributes to the overall lipophilicity and conformational profile of the molecule. However, it is the modifications made elsewhere, particularly through N-substitution on the piperidine ring, that profoundly modulate activity.
The N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of potency and efficacy. Often, an aralkyl group (like phenacyl) is introduced here. The aromatic ring of this substituent can engage in π-π stacking or hydrophobic interactions within the receptor, while the linker length and flexibility are crucial for optimal positioning.[6][7]
The following diagram illustrates the conceptual pharmacophore for this class of analgesics.
Caption: Conceptual pharmacophore for N-substituted 4-(1-pyrrolidinyl)piperidine analgesics.
Structure-Activity Relationship (SAR) Insights:
Systematic modification of the N-phenacyl moiety has yielded critical insights into the SAR of this series.[6] The electronic properties and position of substituents on the phenyl ring significantly impact analgesic activity.
Electron-withdrawing group at para position enhances activity significantly.
3
4'-Bromo
78.9 ± 2.3
Larger halogen at para position also confers high activity.
4
2'-Nitro
70.1 ± 1.8
Electron-withdrawing group at ortho position provides moderate activity enhancement.
5
4'-Methyl
65.4 ± 1.6
Electron-donating group at para position offers only a slight increase in activity.
*Maximum Possible Effect, a common metric in analgesia studies. Data derived from tail-flick assays at a 50 mg/kg dose.[6]
This data strongly suggests that electron-withdrawing substituents, particularly at the para-position of the N-phenacyl ring, are favorable for analgesic activity. This may be due to modulation of the ketone's hydrogen bonding capability or improved interaction within a specific sub-pocket of the receptor.
Part 2: The Integrated Discovery and Validation Workflow
Identifying and optimizing a pharmacophore is an iterative process that marries computational modeling with empirical testing. The causality behind this workflow is crucial: computational methods generate hypotheses and prioritize candidates, which are then synthesized and subjected to a tiered biological evaluation. This self-validating system ensures that resources are focused on the most promising compounds.
Caption: Integrated workflow for pharmacophore investigation and lead discovery.
Computational Approaches
Before committing to resource-intensive synthesis, computational methods are employed to refine the pharmacophore hypothesis.
Pharmacophore Modeling: Based on a set of active analogs, a 3D pharmacophore model is generated. This model defines the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, cationic centers). This model can then be used to screen virtual libraries for novel, structurally diverse compounds that fit the hypothesis.[8]
Molecular Docking: If a high-resolution crystal structure of the target receptor (e.g., MOR) is available, molecular docking can be used to predict the binding mode and affinity of designed analogs. This provides invaluable insight into specific ligand-receptor interactions and helps rationalize observed SAR.[9]
Experimental Validation: Synthesis and Biological Evaluation
The true test of a pharmacophore model lies in its predictive power. This is assessed by synthesizing the prioritized analogs and evaluating their biological activity.
Synthesis Protocol: General Procedure for N-Phenacyl Derivatives
This protocol describes a representative synthesis for creating analogs with varying substituents on the N-phenacyl ring.
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(1-pyrrolidinyl)piperidine in a suitable aprotic solvent such as acetone or acetonitrile.
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., potassium carbonate) to the solution to act as a proton scavenger.
Addition of Electrophile: To the stirring mixture, add 1.1 equivalents of the desired substituted 2-bromoacetophenone (phenacyl bromide) derivative.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final, pure compound.[6]
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Part 3: Core Biological Assays for Pharmacophore Validation
A tiered approach to biological testing is essential. In vitro assays confirm target engagement and functional activity, while in vivo models assess the ultimate therapeutic effect (analgesia).
In Vitro Assays: Target Engagement and Functional Potency
These assays determine if the synthesized compounds interact with the intended opioid receptors and how they modulate receptor signaling.
This competitive binding assay quantifies the affinity of a test compound for a specific opioid receptor subtype (e.g., MOR).
Materials:
Cell membranes from cells stably expressing the human mu-opioid receptor (hMOR).[10]
Radioligand: [³H]DAMGO (a high-affinity MOR agonist).[10]
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Test compounds and a non-labeled standard (e.g., naloxone for non-specific binding).
Assay Setup (96-well plate format):
Add assay buffer to all wells.
Add varying concentrations of the test compound.
For non-specific binding control wells, add a high concentration (e.g., 10 µM) of naloxone.
Add a fixed concentration of [³H]DAMGO (typically near its Kd value) to all wells.
Initiate the binding reaction by adding the hMOR cell membrane preparation (10-20 µg protein/well).
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. Wash the filters quickly with ice-cold assay buffer.
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation following receptor agonism, providing a measure of functional potency and efficacy.[11]
Materials:
hMOR cell membranes.
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
GDP (to ensure G-proteins are in their inactive state).
Test compounds and a full agonist control (e.g., DAMGO).
Assay Setup:
On ice, add assay buffer, GDP (final concentration ~10 µM), and varying concentrations of the test compound to wells.
Add the hMOR membrane suspension.
Pre-incubate at 30°C for 15 minutes.
Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
Termination and Quantification: Terminate and harvest using the same rapid filtration method as the binding assay. Measure radioactivity with a scintillation counter.
Data Analysis: Plot the stimulated binding (in cpm or as a percentage of the DAMGO response) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[11]
In Vivo Assays: Assessing Analgesic Efficacy
In vivo models are indispensable for confirming that target engagement translates into a physiological analgesic effect. The choice of model is critical; thermal nociception tests are particularly well-suited for evaluating opioid-mediated analgesia.[12]
Protocol: Tail-Flick Test (Thermal Nociception)
This test measures the latency of a mouse or rat to withdraw its tail from a source of radiant heat, a response primarily mediated at the spinal level.[13][14]
Animal Acclimation: Acclimate animals (e.g., Swiss albino mice) to the testing room and handling for at least 60 minutes before the experiment.[12]
Baseline Latency: Place the animal in a restraining device. Focus a beam of high-intensity light on the distal portion of the tail. The instrument measures the time until the animal "flicks" its tail away. This is the baseline latency. A cut-off time (e.g., 15 seconds) must be set to prevent tissue damage.[12]
Compound Administration: Administer the test compound (e.g., 50 mg/kg) via the desired route (e.g., intraperitoneal, i.p.). Administer vehicle to the control group and a standard drug (e.g., Pethidine) to the positive control group.[6]
Post-Treatment Latency: At set time intervals (e.g., 30, 60, 90, 120 minutes) after administration, measure the tail-flick latency again.
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This normalizes the data and allows for comparison across different animals and compounds.
Conclusion and Future Directions
The 4-(1-pyrrolidinyl)piperidine scaffold is a validated platform for the development of novel analgesics. The core pharmacophore consists of a protonated piperidine nitrogen for ionic anchoring and an N-aralkyl substituent for hydrophobic and potential hydrogen-bonding interactions. Structure-activity relationship studies have demonstrated that modulating the electronic properties of this N-substituent is a powerful strategy for optimizing potency.[6]
The integrated workflow of computational modeling, targeted synthesis, and tiered biological evaluation provides a robust and efficient paradigm for refining this pharmacophore. Future work should focus on exploring a wider range of N-substituents to improve potency and selectivity for the mu-opioid receptor over delta and kappa subtypes, thereby potentially reducing side effects. Furthermore, investigating modifications to the pyrrolidinyl and piperidine rings themselves could unlock novel interactions and lead to compounds with superior pharmacokinetic and pharmacodynamic profiles. The principles and protocols outlined in this guide provide a solid foundation for these continued discovery efforts.
References
Saify, Z.S., Malick, T.Z., Mallick, T.Z., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]
Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]
International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. [Link]
Saify, Z.S., Haider, S., Mushtaq, N., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. [Link]
Haider, S., Saify, Z.S., Mushtaq, N., & Arain, A. (2014). Design and synthesis of potent and selective β-glucuronidase inhibitor by virtual and in vitro screening. ResearchGate. [Link]
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
Defense Technical Information Center. (2017). In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. [Link]
de Cássia da Silveira e Sá, R., Andrade, E.L., de Sousa, D.P. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
Majumdar, S., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]
Kruger, L. (Ed.). (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. [Link]
Cvejic, S., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]
Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. [Link]
Le, T.N., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 793-798. [Link]
Zimmerman, D.M., et al. (1987). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 30(3), 555-561. [Link]
Colapret, A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(19), 3666-3677. [Link]
Dosen-Micovic, L., et al. (2006). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PMC. [Link]
Loew, G.H., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology, 34(3), 363-376. [Link]
Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
Tutone, M., et al. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints. [Link]
ResearchGate. (n.d.). 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V) Fig. 2. [Link]
Abstract The 4-(1-pyrrolidinyl)piperidine scaffold is a privileged structure in medicinal chemistry, most notably recognized as a pharmacophore for Histamine H3 Receptor (H3R) antagonists and inverse agonists . These der...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-(1-pyrrolidinyl)piperidine scaffold is a privileged structure in medicinal chemistry, most notably recognized as a pharmacophore for Histamine H3 Receptor (H3R) antagonists and inverse agonists . These derivatives show significant therapeutic potential for CNS disorders including narcolepsy, Alzheimer’s disease, and ADHD due to their ability to modulate neurotransmitter release.
This guide provides a comprehensive technical workflow for evaluating these derivatives. Unlike simple binding assays, functional cell-based assays are required to distinguish between antagonists and inverse agonists—a critical differentiation for H3R drug discovery. We focus here on a Gi-coupled cAMP HTRF (Homogeneous Time-Resolved Fluorescence) platform, supported by upstream cytotoxicity profiling to ensure data integrity.
Compound Solubilization & Handling
Causality: 4-(1-pyrrolidinyl)piperidine derivatives are typically basic tertiary amines. Improper solubilization leads to micro-precipitation in aqueous buffers, causing "false" inhibition in optical assays due to light scattering or non-specific protein binding.
Protocol
Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM.
Note: If the compound is a hydrochloride salt, ensure the DMSO is anhydrous.
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Intermediate Dilution:
Do not dilute directly from 100% DMSO into the cell culture media. This often causes crashing.
Step-down method: Dilute 10 mM stock 1:10 into a generic assay buffer (e.g., HBSS + 20 mM HEPES) containing 0.1% BSA . The BSA acts as a carrier protein to maintain solubility of lipophilic bases.
Cell Line Selection & Engineering
Scientific Rationale: The H3 receptor is G
i/o-coupled. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP.[1] To measure this in a high-throughput format, we utilize CHO-K1 or HEK293 cells stably expressing human H3R.
Why CHO-K1? They have low endogenous expression of other histamine receptor subtypes (H1, H2, H4), reducing off-target noise.
Why Stable Transfection? Transient transfection introduces well-to-well variability in receptor density (
), which drastically shifts the functional affinity () of test compounds.
Phase I: Cytotoxicity Screening (The "Go/No-Go" Filter)
Trustworthiness: A compound that kills cells will mimic an antagonist in many functional readouts (by stopping signal production). You must filter these out first.
Method: ATP Quantitation (e.g., CellTiter-Glo®)
Rationale: ATP levels drop rapidly upon loss of membrane integrity or mitochondrial toxicity, providing a sensitive viability index.
Detailed Protocol
Seeding: Dispense CHO-K1-hH3R cells into white 384-well plates (2,000 cells/well in 10 µL media).
Incubation: Incubate for 24 hours at 37°C/5% CO
to allow adhesion.
Treatment: Add 50 nL of test compounds (acoustic dispensing) or 2 µL of intermediate dilution.
Controls: Vehicle (DMSO) and Positive Control (10 µM Staurosporine).
Exposure: Incubate for 24 hours.
Detection: Add 10 µL of CellTiter-Glo reagent. Shake orbitally for 2 minutes.
Threshold: Discard any compound showing <80% viability at the functional assay testing concentration.
Phase II: Gi-Coupled cAMP Functional Assay (HTRF)
Expertise: Measuring a decrease in cAMP (the natural H3R response) is difficult because basal cAMP is already low. To test antagonists, we must artificially elevate cAMP using Forskolin and measure the compound's ability to reverse the agonist-induced drop.
Mechanism of Action[2][3]
Forskolin: Directly activates Adenylyl Cyclase
High cAMP.
Agonist (R-
-methylhistamine): Activates H3R Gi protein Inhibits Adenylyl Cyclase Low cAMP.
Antagonist (Test Compound): Blocks H3R
Restores Adenylyl Cyclase activity High cAMP (Signal Recovery).
Visualization: H3R Signaling Pathway
Figure 1: H3R Signaling Logic. The assay relies on the competition between Forskolin-driven stimulation and Gi-driven inhibition. Antagonists restore the Forskolin signal.
Why IBMX? It is a phosphodiesterase (PDE) inhibitor. Without it, PDEs will degrade the cAMP you are trying to measure, blunting the signal window.
Agonist: (R)-(-)-
-methylhistamine (RAMH).
Detection Kit: Cisbio HTRF cAMP Gi kit or PerkinElmer LANCE Ultra.
Step-by-Step Workflow:
Cell Prep: Harvest CHO-K1-hH3R cells. Resuspend in Assay Buffer (containing IBMX) at 400,000 cells/mL.
Plating: Dispense 5 µL cells (2,000 cells) into a white, low-volume 384-well plate.
Compound Addition: Add 2.5 µL of Test Compound (diluted in buffer). Incubate 15 mins at RT.
Note: Pre-incubation ensures the antagonist occupies the receptor before the agonist arrives.
Stimulation Mix: Add 2.5 µL of a mix containing:
Forskolin: Final concentration 10 µM (matches EC80 of cyclase activation).
Agonist (RAMH): Final concentration equal to its EC80 (typically 10-30 nM).
Reaction: Incubate for 30-45 minutes at RT.
Lysis & Detection:
Add 5 µL cAMP-d2 (Acceptor).
Add 5 µL Anti-cAMP-Cryptate (Donor).
Mechanism:[2] This is a competitive immunoassay.[3][4][5] High cellular cAMP competes with labeled cAMP-d2 for the antibody. High cellular cAMP = Low FRET signal.
Use of 4-(1-pyrrolidinyl)piperidine as a scaffold in parallel synthesis
Application Note: High-Throughput Functionalization of the 4-(1-Pyrrolidinyl)piperidine Scaffold Executive Summary 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9) represents a "privileged structure" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Functionalization of the 4-(1-Pyrrolidinyl)piperidine Scaffold
Executive Summary
4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9) represents a "privileged structure" in medicinal chemistry, particularly for targets requiring a basic amine pharmacophore capable of penetrating the Central Nervous System (CNS). Its unique diamine architecture—comprising a secondary piperidine amine for diversification and a tertiary pyrrolidine amine for target engagement—makes it an ideal scaffold for parallel synthesis libraries targeting Histamine H3 receptors, Sigma-1 receptors, and PPAR
.
This guide outlines high-efficiency protocols for utilizing this scaffold in solution-phase parallel synthesis, emphasizing "catch-and-release" and scavenger resin methodologies to ensure high purity without chromatographic bottlenecks.
Chemical Profile & Handling
Understanding the physicochemical properties of 4-(1-pyrrolidinyl)piperidine is critical for designing purification logic.
Property
Value/Description
Impact on Protocol
Molecular Weight
154.25 g/mol
Low MW allows for "fragment-based" library design.
Basicity (pKa)
~10.3 (Pyrrolidine N), ~11.0 (Piperidine N)
Critical: The molecule is highly basic. Standard acidic reverse-phase HPLC modifiers (Formic acid) may cause peak tailing. Use high-pH buffers (Ammonium Bicarbonate) or TFA for QC.
Solubility
Soluble in DCM, MeOH, DMSO
Compatible with standard library solvents. Avoid non-polar ethers for stock solutions.
Reactivity
Secondary Amine (Nucleophile)
Excellent nucleophile for acylations, SNAr, and reductive aminations.
Handling Precaution: As a hygroscopic diamine, store under nitrogen. Absorbance of atmospheric CO₂ can form carbamates, complicating stoichiometry.
Strategic Application: The "Warhead" Concept
In GPCR ligand design, the tertiary nitrogen of the pyrrolidine ring often serves as the primary interaction point with a conserved aspartate residue in the receptor binding pocket (e.g., Asp113 in amine-binding GPCRs). The piperidine ring acts as a rigid linker, while the secondary amine allows the chemist to attach "diversity elements" that probe the hydrophobic pockets of the target.
Key Therapeutic Areas:
Histamine H3 Antagonists: Modulation of wakefulness and cognition.[1]
Sigma-1 Receptor Ligands: Neuropathic pain and neuroprotection.
We recommend Solution-Phase Synthesis with Polymer-Supported (PS) Scavenging over solid-phase organic synthesis (SPOS) for this scaffold. This approach allows for higher reaction concentrations and faster kinetics.
Workflow Visualization
Caption: General workflow for solution-phase library generation using scavenger resins to remove excess electrophiles.
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (for higher temperatures).
Step-by-Step:
Setup: In a high-pressure glass vial or block, combine Scaffold (1.0 eq), Heteroaryl Chloride (1.0 eq), and DIPEA (2.0 eq) in NMP.
Thermal Cycle: Heat to 100°C–120°C for 16 hours.
Tip: The secondary amine of the piperidine is moderately hindered; heat is required for electron-rich heterocycles.
Workup (SPE):
Dilute reaction with MeOH.
Load onto a SCX-2 (Strong Cation Exchange) cartridge.
Wash: Flush with MeOH (removes non-basic impurities and solvents).
Elute: Release product with 2M Ammonia in MeOH.
Rationale: The basic pyrrolidine nitrogen binds tightly to the sulfonic acid resin, allowing perfect separation from neutral starting materials.
Quality Control & Validation
LC-MS Analysis:
Due to the high basicity of the pyrrolidine ring, standard acidic gradients often result in broad peaks.
Recommended Method: High pH Reverse Phase.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
Mobile Phase B: Acetonitrile.
Column: Waters XBridge C18 or equivalent base-stable column.
NMR Signature:
Diagnostic Peak: The proton at the 4-position of the piperidine ring (multiplet) typically shifts significantly upon functionalization of the piperidine nitrogen, providing a quick check for reaction completion.
References
Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure.[2] Journal of Medicinal Chemistry, 66(16), 11428-11446.[2] [Link]
Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. International Atomic Energy Agency (INIS). [Link]
Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882-4886. [Link]
Cowart, M. D., et al. (2005). Rotationally constrained 2,4-diamino-6-phenylpyrimidine TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(13), 3165-3169. (Contextual grounding for diamine scaffolds in GPCR/Ion channels).
Crystallization techniques for obtaining single crystals of piperidine nitrate salts
Introduction: The Critical Role of Single Crystals In the fields of pharmaceutical science and materials research, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. This str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Single Crystals
In the fields of pharmaceutical science and materials research, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. This structural information, which governs a compound's physical and chemical properties, is most definitively revealed through single-crystal X-ray diffraction. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken, with no grain boundaries[1]. Obtaining such high-quality crystals is often the most challenging bottleneck in structure determination.
Piperidine nitrate, an organic salt, presents unique crystallization challenges due to its ionic nature and potential for hygroscopicity. This guide provides a comprehensive overview of the fundamental principles and detailed, field-proven protocols for growing single crystals of piperidine nitrate salts suitable for crystallographic analysis. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for overcoming common crystallization hurdles.
Guiding Principles of Crystallization
The formation of a crystal from a solution is a thermodynamic process driven by the establishment of a supersaturated state. Understanding the core concepts of solubility, supersaturation, nucleation, and growth is essential for designing successful crystallization experiments.
1.1 Solubility and Supersaturation: The foundation of any solution-based crystallization is the solubility curve of the solute (piperidine nitrate) in a given solvent. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This non-equilibrium state is the driving force for both nucleation and crystal growth[2]. Supersaturation can be achieved by several methods, including solvent evaporation, slow cooling, or the addition of an anti-solvent.
1.2 Nucleation and Crystal Growth: Nucleation is the initial formation of stable, microscopic crystalline clusters from the supersaturated solution. The number of nucleation sites directly impacts the final crystal size; fewer nucleation sites generally lead to fewer, larger crystals, which is desirable for X-ray diffraction[3][4]. Factors like dust particles, scratches on the container surface, and mechanical agitation can all induce nucleation[3][5]. Once a nucleus is formed, it grows by the orderly addition of more molecules from the solution onto its surfaces. The goal is to maintain a state of slight supersaturation that favors slow, controlled growth over the rapid formation of many small, imperfect crystals.
Pre-Crystallization: Setting the Stage for Success
Careful preparation before initiating crystallization experiments can dramatically increase the likelihood of obtaining high-quality single crystals.
2.1 Purity of Piperidine Nitrate: The purity of the starting material is the most critical factor. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects. A minimum purity of 90-95% is recommended before attempting to grow single crystals[6]. If necessary, purify the piperidine nitrate salt by recrystallization from a suitable solvent before proceeding with single-crystal growth attempts.
2.2 Strategic Solvent Selection: The choice of solvent is paramount. An ideal solvent is one in which piperidine nitrate is moderately soluble[3][4].
High Solubility: If the compound is too soluble, achieving supersaturation becomes difficult, often resulting in the formation of very small crystals or no crystals at all[3].
Low Solubility: If the compound is poorly soluble, it may be difficult to dissolve enough material to achieve the necessary concentration for crystal growth.
Piperidine Nitrate Profile: Piperidine nitrate is described as being soluble in alcohol but insoluble in ether or benzene[7]. Piperidine itself is highly soluble in water and polar organic solvents like ethanol and methanol, but has limited solubility in non-polar solvents like hexane[8][9]. This suggests that alcohols (e.g., ethanol, methanol, isopropanol) are good starting points for single-solvent systems, while less polar solvents (e.g., diethyl ether, toluene, ethyl acetate) could serve as effective anti-solvents in multi-solvent techniques.
Table 1: Solvent Selection Guide for Piperidine Nitrate Salts
Solvent Class
Examples
Expected Solubility
Role in Crystallization
Polar Protic
Methanol, Ethanol, Isopropanol, Water
High
Primary solvent for dissolving the salt. Good for slow cooling and slow evaporation.
Polar Aprotic
Acetonitrile, Acetone, THF, DMSO
Moderate to High
Can be used as a primary solvent or as part of a binary system.
Non-Polar
Toluene, Diethyl Ether, Hexane, Dichloromethane
Low to Insoluble
Primarily used as anti-solvents (precipitants) in vapor and liquid diffusion methods.
2.3 Safety Considerations: Piperidine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for piperidine nitrate before beginning any work.
There is no universal technique for crystallization; success often requires screening multiple methods and solvents[6]. The following protocols are the most common and effective for small organic molecules like piperidine nitrate.
Protocol: Slow Evaporation
This is often the simplest method. It is most effective when the compound is moderately soluble in a relatively volatile solvent.
Causality: Supersaturation is achieved as the solvent volume slowly decreases, increasing the concentration of the piperidine nitrate salt until it surpasses the solubility limit and begins to crystallize. A slow evaporation rate is crucial to prevent rapid precipitation, which leads to poor quality crystals[6].
Methodology:
Prepare a near-saturated solution of piperidine nitrate in a suitable solvent (e.g., ethanol or methanol) in a clean vial or test tube. Ensure all solid material is dissolved; if not, filter the solution through a syringe filter into a clean container to remove any particulate matter that could act as unwanted nucleation sites[10].
Cover the container. To control the rate of evaporation, do not seal it tightly. A common practice is to cover the vial with parafilm and pierce it with one or two small holes using a needle[4][10].
Place the vial in a location free from vibrations and significant temperature fluctuations, such as a quiet corner of a lab bench or in a cabinet[4].
Allow the setup to stand undisturbed for several days to weeks. Patience is critical; do not be tempted to move or check the vial daily[3].
Workflow for Slow Evaporation
Caption: Workflow for the Slow Evaporation Crystallization Method.
Protocol: Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.
Causality: A saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the piperidine nitrate decreases, leading to a state of supersaturation from which crystals can form. The rate of cooling directly controls the rate of crystallization.
Methodology:
Prepare a saturated solution of piperidine nitrate in a suitable solvent (e.g., isopropanol) at an elevated temperature (just below the solvent's boiling point)[4][11]. Ensure all solute is dissolved.
Seal the container tightly to prevent solvent loss during cooling.
Insulate the container to promote slow cooling. This can be achieved by placing the vial in a Dewar flask filled with warm water or by wrapping the vial in glass wool or cotton[4].
Allow the apparatus to cool slowly and undisturbed to room temperature over 24-48 hours.
If crystals do not form at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility, but the cooling process should remain slow.
Workflow for Slow Cooling
Caption: Workflow for the Vapor Diffusion Crystallization Method.
This technique is similar in principle to vapor diffusion but occurs in the liquid phase. It is useful when the anti-solvent has a different density than the solvent and the two are miscible.
Causality: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. At the interface, slow diffusion of the solvents into one another creates a localized region of supersaturation where crystals can grow.[6][11]
Methodology:
Dissolve the piperidine nitrate in a minimal amount of a relatively dense "good" solvent (e.g., dichloromethane, if soluble) in a narrow container like a test tube or an NMR tube.
Using a syringe or pipette, carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) down the side of the tube to form a distinct layer on top of the solution.[11] Avoid mixing the two layers.
Seal the tube and leave it in an undisturbed location.
Crystals will typically form at the interface between the two solvent layers over the course of several days.
Troubleshooting Common Crystallization Problems
Problem
Potential Causes
Suggested Solutions
No Crystals Form
Solution is not sufficiently supersaturated; Compound is too soluble in the chosen solvent.
Try a different solvent or a binary solvent system. For slow evaporation, increase the evaporation rate slightly (larger hole in the cap). For slow cooling, cool to a lower temperature. For diffusion methods, use a more effective anti-solvent.
Formation of an Oil or Amorphous Precipitate
The level of supersaturation is too high; Impurities may be present.
Reduce the rate of crystallization: slow down evaporation (smaller hole), cool more slowly, or use a less powerful anti-solvent. Try a different solvent system. Ensure the starting material is pure.
Too Many Small Crystals
Too many nucleation sites; Crystallization occurred too rapidly.
Filter the solution before setting up the experiment to remove dust. Use a cleaner, smoother vial. Reduce the rate of supersaturation (see above).
Crystals Redissolve
Temperature fluctuations in the environment.
Move the experiment to a more thermally stable location (e.g., an insulated box or a temperature-controlled incubator).
Deliquescence (Crystals turn to liquid)
The compound is hygroscopic and is absorbing atmospheric moisture.
This is a known issue with piperidine nitrate.[7] Once crystals are formed, do not remove them from their mother liquor until immediately before analysis. Handle crystals quickly and consider mounting them in paratone or mineral oil to protect them from air.
References
Crystallization of small molecules. (n.d.). University of Barcelona. Retrieved from [Link]
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (Referenced in provided university guide: [Link])
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved from [Link]
Naskar, S., et al. (2014). Ionic bonding driven unusual crystal growth of tubular organic nitrate salts. CrystEngComm, 16(31), 7161-7164. Retrieved from [Link]
Warkentin, M. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]
Single crystal. (n.d.). In Wikipedia. Retrieved from [Link]
Al-Omair, M. A., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 1956. Retrieved from [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
Crystallization Guide. (n.d.). Northwestern University, IMSERC. Retrieved from [Link]
Kirubavathi, S. J., et al. (2023). Synthesis and characterization of piperazine nitrate monochloride semi-organic single crystal for NLO applications. ResearchGate. Retrieved from [Link]
Solubility of Piperidine. (n.d.). Solubility of Things. Retrieved from [Link]
Jones, J. H., & Giguere, P. A. (1948). A New Synthesis of Piperidine. Canadian Journal of Research, 26b(1), 25-30. Retrieved from [Link]
Macbeth, A. K. (1917). The Action of Alkyl Nitrates on Piperidine. Journal of the Chemical Society, Transactions, 111, 834-839. Retrieved from [Link]
Grobler, A. R., & Barbour, L. J. (2016). Crystallisation of organic salts by sublimation: salt formation from the gas phase. Chemical Communications, 52(71), 10793-10796. Retrieved from [Link]
de Albuquerque, J. E., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33. Retrieved from [Link]
Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Retrieved from [Link]
Yin, D., et al. (2007). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. Acta Crystallographica Section D: Biological Crystallography, 63(2), 253-258. Retrieved from [Link]
Organic molecular single crystals and salts. (n.d.). Mateck. Retrieved from [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
Dinger, M. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Retrieved from [Link]
Mohite, R. M. (n.d.). Growth and Characterization of Potassium Nitrate Single Crystal Grown by the Sol-Gel Method. RS Publication. Retrieved from [Link]
Hunter, A. (n.d.). Youngstown State University X-Ray Structure Analysis Lab Manual. ResearchGate. Retrieved from [Link]
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]
Kelley, A. M., & Shattuck, T. W. (2009). Growth and single-crystal refinement of phase-III potassium nitrate, KNO(3). Acta Crystallographica Section B: Structural Science, 65(Pt 6), 705-708. Retrieved from [Link]
Manin, N. G., et al. (2018). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Retrieved from [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
Identifying and minimizing byproducts in piperidine derivative synthesis
Topic: Identifying and Minimizing Byproducts in Piperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Welcome to the Piperidine Synthesis Support Center Status: Operational...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identifying and Minimizing Byproducts in Piperidine Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Welcome to the Piperidine Synthesis Support Center
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Context: Piperidine rings are the structural backbone of over 60% of FDA-approved small molecule drugs. However, the transition from pyridine precursors or the functionalization of existing piperidine rings is fraught with "silent" failures—catalyst poisoning, stereochemical scrambling, and oxidative impurities that evade standard UV detection.
This guide bypasses standard textbook procedures to address the failure modes specific to high-value pharmaceutical intermediates.
Module 1: The Hydrogenation "Black Box" (Pyridine Reduction)
The Issue: You are attempting to hydrogenate a substituted pyridine to a piperidine, but the reaction stalls at 40-60% conversion, or you detect significant amounts of partially reduced tetrahydropyridines.
Root Cause Analysis: Catalyst Poisoning & Partial Reduction
Unlike simple alkene reductions, pyridine hydrogenation is self-inhibiting. The product (piperidine) is a stronger Lewis base than the substrate (pyridine). As the reaction proceeds, the formed piperidine binds irreversibly to the active metal sites (Pd, Pt, or Rh), effectively poisoning the catalyst.
Key Mechanism:
Adsorption: Pyridine binds flat (
-adsorption) or via Nitrogen (-adsorption).
Partial Reduction: H
adds to form dihydropyridine (unstable) tetrahydropyridine (enamine/imine tautomers).
Stalling: The basic Nitrogen of the product coordinates to the metal, halting the cycle before the final double bond is reduced.
Visualizing the Failure Mode
Figure 1: The "Self-Poisoning" mechanism in pyridine hydrogenation. The product competes with the intermediate for catalyst sites.
Citation: The necessity of acidic media to prevent catalyst deactivation is well-documented in process chemistry. See BenchChem App Notes [1] and J. Org. Chem studies on pyridine reduction kinetics [2].[1]
The Issue: You are synthesizing a 2,6-disubstituted piperidine. You require the cis-isomer, but your hydrogenation yields a 1:1 cis:trans mixture or predominantly trans.
Mechanism: The "Anchor" Effect
The stereochemical outcome is determined by how the pyridine adsorbs to the catalyst surface.
Kinetic Control (Acidic): In acidic media, the pyridine ring adsorbs flat. Hydrogen adds from the bottom face (catalyst side), pushing substituents "up" (cis).
Thermodynamic Drift: If the reaction is slow or temperature is high, the intermediate enamine can isomerize/equilibrate to the thermodynamically stable trans form (diequatorial) before the final reduction.
Protocol: Maximizing Cis-Selectivity
Temperature: Keep T < 40°C. High T favors trans via equilibration.
Pressure: High H
pressure (>5 bar/75 psi) speeds up the final reduction step, "trapping" the kinetic cis product before it can isomerize.
Substrate State: Use the Pyridinium Salt (pre-form the HCl salt) rather than adding acid in situ if selectivity is poor.
Module 3: Functionalization & Impurity Profiling
The Issue: During reductive amination or storage, you detect an impurity at M+16 (Oxygen insertion) or M+14 (Methylation/homologation).
Impurity 1: The N-Oxide (M+16)
Piperidines are prone to N-oxidation by atmospheric oxygen over time, or by peroxides present in ether/THF solvents. N-oxides are often invisible in standard acidic LC-MS methods because they can thermally revert or ionize poorly, yet they appear as polar impurities in NMR.
Detection:
1H NMR: Look for a downfield shift of the
-protons (next to Nitrogen) by ~0.3 - 0.5 ppm compared to the amine.
Cleanup Protocol (Mild Reduction):
Do not use LiAlH
(too harsh). Use the Ammonium Formate/Pd-C method.[2]
Dissolve crude piperidine (containing N-oxide) in Methanol.
Add 10% Pd/C (5 wt% loading).
Add Ammonium Formate (3-5 equiv).
Stir at RT for 1-4 hours.
Filter through Celite.
Why it works: This transfer hydrogenation selectively reduces the N-O bond without touching most other functional groups [3].
Impurity 2: Over-Alkylation (The "Dimer")
In reductive amination (Piperidine + Aldehyde), the "dimer" is often the result of the product secondary amine reacting with another equivalent of aldehyde.
Visualizing the Divergence
Figure 2: Pathway for over-alkylation. STAB (Sodium Triacetoxyborohydride) is preferred because it reduces the imine much faster than the aldehyde, preventing side reactions.
FAQ: Rapid Fire Troubleshooting
Q: My LC-MS shows a mass of M-2. What is it?A: This is likely the Tetrahydropyridine intermediate. It means your hydrogenation was incomplete.[3]
Fix: Filter the catalyst, add fresh catalyst, and add 1 eq. of Acetic Acid. Increase pressure.
Q: I see a "double" peak in HPLC for my 2-substituted piperidine.A: Check your rotamers. N-acyl or N-boc piperidines exist as slow-interconverting rotamers at room temperature.
Verification: Run High-Temperature NMR (e.g., at 60°C). If the peaks coalesce, they are rotamers, not impurities.
Q: Can I use PtO
for a pyridine with a benzyl ether protection group?A: Risky. Platinum is excellent for debenzylation (cleaving O-Bn).
Alternative: Use Rh/C or Ru/C at low pressure, or switch to an acid-labile protecting group before hydrogenation.
References
BenchChem Technical Support. (2025).[3][4] Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Catalyst Selection.Link
Ripin, D. H., et al. (2003).[5] "Development of a Scaleable Process for the Synthesis of 4-(3-Hydroxyphenyl)piperidine." Organic Process Research & Development, 7(1), 115-120.[5] Link
Zacharie, B., et al. (2001).[2] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." The Journal of Organic Chemistry, 66(15), 5264–5265. Link
Crabtree, R. H. (2015).[6] "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 115(1), 127–150.[6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Conformational Isomerism, Signal Broadening, and Assignment Anomalies
Ticket ID: NMR-4PP-CONF-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The 4-(1-pyrrolidinyl)piperidine (4-PP) moiety is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for numerous analgesics (e.g., fentanyl analogs), antihistamines, and sigma receptor ligands.[1][2]
Users frequently report "missing" carbon signals, broadened proton resonances, or "duplicated" peaks in standard 1D NMR experiments at room temperature (298 K). These anomalies are rarely due to impurities. Instead, they arise from dynamic conformational processes —specifically piperidine ring inversion, nitrogen inversion, and restricted rotation around the C4–N(pyrrolidine) bond—occurring at rates intermediate to the NMR time scale (
).
This guide provides a validated workflow to diagnose, resolve, and assign these spectra.
Module 1: Diagnostic & Triage
User Query: "My
NMR spectrum shows broad, undefined multiplets in the aliphatic region (1.5–3.5 ppm), and I am missing signals in the spectrum. Is my sample impure?"
Diagnosis:
You are likely observing coalescence phenomena . The 4-PP scaffold exists in a dynamic equilibrium between conformers.
Ring Inversion: The piperidine ring flips between two chair forms. While the bulky 4-pyrrolidinyl group strongly prefers the equatorial orientation (
kcal/mol), the equilibrium is solvent-dependent.
Nitrogen Inversion: The piperidine nitrogen lone pair inverts rapidly.
Restricted Rotation: The bond connecting the pyrrolidine nitrogen to the piperidine C4 carbon has partial double-bond character (especially in protonated or conjugated forms), creating rotamers.
Quick Check:
Symptom: Broad "humps" instead of sharp multiplets.
Symptom:
signals for C2/C6 or C3/C5 of the piperidine ring are missing or extremely weak (due to peak spreading).
Test: Run the sample at a significantly different temperature (e.g., +20°C). If peaks sharpen or shift significantly, it is a conformational issue, not purity.
Module 2: The Resolution Workflow (VT-NMR)
User Query: "How do I get sharp peaks for publication/characterization?"
Solution: Variable Temperature (VT) NMR is the gold standard. You must shift the exchange rate (
If broadening persists, increase to 348 K (75°C) (limit for DMSO is ~100°C safely in standard tubes).
Result: Signals should sharpen into a single average set. Use this spectrum for integration and purity assay.
Protocol B: Low-Temperature "Freezing"
Cooling decreases the exchange rate (
), locking the molecules into distinct conformers.
Solvent:CD
Cl (Dichloromethane-d) or THF-d .
Target Temperature: Cool to 233 K (-40°C) or lower.
Result: You will likely see two distinct sets of peaks (e.g., a dominant equatorial conformer and a minor axial conformer).
Utility: Essential for measuring distinct coupling constants (
) to prove stereochemistry (axial vs. equatorial orientation).
Decision Logic Diagram
Caption: Decision workflow for selecting High-Temperature vs. Low-Temperature NMR based on analytical goals.
Module 3: Chemical Manipulation (Salts & pH)
User Query: "I cannot run VT-NMR. Are there chemical alternatives to sharpen the peaks?"
Solution: Protonation locks the nitrogen inversion and alters the conformational preference.
Salt Formation:
Add 1.0–2.0 equivalents of TFA (Trifluoroacetic acid) or HCl (gas or ether solution) to the sample.
Mechanism: Protonation of the pyrrolidine and piperidine nitrogens prevents nitrogen inversion. It also forces the piperidine ring into a rigid chair conformation to minimize steric strain and electrostatic repulsion.
Outcome: Often results in sharp, distinct signals at room temperature.
Note: Chemical shifts will move significantly downfield (deshielding).
Solvent Effects (Alver's Rule):
According to experimental data on 4-PP, the mole fraction of conformers is solvent-dependent.[1][2][7]
DMSO-d
often favors the equatorial-equatorial (e-e) form more strongly than CDCl, potentially simplifying the spectrum even without heat [1].
Module 4: Advanced Assignment (2D NMR)
User Query: "I see two sets of peaks. Is it a rotamer or an impurity?"
Solution: Use 2D EXSY (Exchange Spectroscopy) .[8][11]
Diagonal Peaks: The normal signals for each species.
Cross Peaks (Off-diagonal):
Same Phase as Diagonal (usually negative): Indicates Chemical Exchange . This proves Peak A becomes Peak B physically. It is a rotamer.
Opposite Phase to Diagonal (usually positive): Indicates NOE (Spatial proximity) .
If no cross peaks appear between the two sets, it is likely a separate impurity.
Stereochemical Validation Data
When the spectrum is frozen (Low T) or averaged (High T), use Coupling Constants (
) to confirm the equatorial orientation of the pyrrolidine group.
Proton Relationship
Geometry
Expected Value (Hz)
Interpretation
H4 (ax) – H3/5 (ax)
Trans-diaxial
10 – 12 Hz
Large coupling confirms H4 is Axial (Substituent is Equatorial).
H4 (ax) – H3/5 (eq)
Cis-axial-eq
3 – 5 Hz
Small coupling.
H4 (eq) – H3/5 (ax/eq)
Equatorial
< 5 Hz
If H4 is a narrow multiplet (all small ), the substituent is Axial (Rare for 4-PP).
Module 5: Structural Dynamics Visualization
The following diagram illustrates the conformational equilibrium. In 4-PP, the pyrrolidine group (
) prefers the equatorial position. The "Broadening" zone occurs when the barrier to interconversion is overcome at a rate comparable to the NMR frequency difference.
Caption: Equilibrium between equatorial and axial conformers. The equatorial form is thermodynamically preferred.
References
Alver, Ö., Parlak, C., & Bilge, M. (2011).[2] Experimental and Theoretical NMR Study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437–442.[1][2]
Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press. (Standard text for theory of exchange broadening).
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.
Clayden, J., et al. (2005). Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry. (Discusses using EXSY/NOESY for distinguishing rotamers).
Technical Support Center: HPLC Purity Assessment of 4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate
Introduction: The Analytical Challenge Welcome to the technical support guide for 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate . As a researcher, you are likely utilizing this compound as a key intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
Welcome to the technical support guide for 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate . As a researcher, you are likely utilizing this compound as a key intermediate in the synthesis of pharmaceutical agents (e.g., enzyme inhibitors or GPCR ligands).
Analyzing this molecule presents a "Perfect Storm" of three specific chromatographic challenges:
Slightly elevated temperature improves mass transfer and reduces peak tailing.
Visualizing the Optimization Workflow
The following decision tree guides you through selecting the correct column and buffer based on your specific observed issues.
Figure 1: Decision matrix for optimizing HPLC parameters specific to amine salts.
Part 2: Troubleshooting & FAQs
Q1: I see a massive, broad peak eluting immediately (0.5 - 1.5 min). Is my sample contaminated?
Diagnosis: Likely False Positive (Nitrate Interference).Root Cause: You are analyzing a nitrate salt. Nitrate (
) absorbs UV light strongly at 200–220 nm. In a standard Reverse Phase (C18) method, the nitrate anion is not retained; it separates from the cationic drug and elutes at the void volume ().
The Fix:
Verification: Inject a blank of Sodium Nitrate (
) in water. If the peak matches the retention time of your "impurity," it is the counter-ion, not a contaminant.
Quantification: Do not integrate this peak for purity calculations.
Mitigation: If the nitrate peak tails into your main peak, use a column with higher retention (C18-Aq) to push the main peak away from the void volume.
Q2: The main peak is tailing severely (Tailing Factor > 2.0). How do I fix this?
Diagnosis:Silanol Interaction.Root Cause: The piperidine nitrogen is a base. Even at pH 3, residual silanols (
) on the silica surface can act as cation exchangers, dragging the amine peak.
The Fix:
Add a "Sacrificial Base": Add 5–10 mM Triethylamine (TEA) to your aqueous mobile phase. TEA competes for the silanol sites, blocking them from your analyte.
Increase Buffer Strength: Increase phosphate buffer concentration from 10 mM to 25–50 mM to suppress ionic interactions.
Column Switch: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) which is chemically designed to minimize silanol activity.
Q3: My retention time drifts significantly between runs.
Diagnosis:pH Instability or "Dewetting".Root Cause:
pH:[2][3][4][5] Piperidine derivatives have pKa values around 9–11. If your mobile phase pH is near the pKa (unlikely if using acidic pH) or if the buffer capacity is too low, retention will shift.
Dewetting: If using 100% aqueous mobile phase to retain this polar compound, standard C18 chains can "collapse" (dewet), causing loss of retention.
The Fix:
Buffer: Ensure the buffer is prepared gravimetrically and pH-adjusted before adding organic solvent.
Phase Collapse: If your starting gradient is <5% Organic, use a "C18-Aq" or "Polar-Embedded" column designed to withstand 100% aqueous conditions.
Part 3: System Suitability & Validation
To ensure your data is trustworthy (E-E-A-T principle), every sequence must include a System Suitability Test (SST).
Required SST Parameters
Parameter
Acceptance Criteria
Why it matters for this compound
Precision (RSD)
2.0% (n=5 injections)
Confirms the pump can handle the viscosity of phosphate buffers.
Tailing Factor ()
1.5 (Strict) / 2.0 (Allowable)
Critical for basic amines to ensure integration accuracy.
Resolution ()
> 2.0 between Nitrate peak and Main Peak
Ensures the counter-ion does not interfere with quantification.
Signal-to-Noise (S/N)
> 10 (for LOQ)
Crucial due to the weak UV absorbance of the carbonyl group.
Visualizing the Nitrate Interference Mechanism
Understanding why the nitrate separates is key to explaining the chromatogram to colleagues/QA.
Figure 2: Separation mechanism of the salt pair in Reverse Phase HPLC.
References
BenchChem. (2025).[6] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from
Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: Basic Analytes and Silanol Interactions. Retrieved from
Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Silanol and pH Effects.[4] Retrieved from
National Institutes of Health (PubMed). (2002). Determination of nitrate and nitrite by high-performance liquid chromatography.[7][8][9][10][11][12] (Discusses UV absorbance of nitrate at 212 nm). Retrieved from
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of analytical methods for 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate
Content Type: Technical Comparison Guide
Author Persona: Senior Application Scientist
Executive Summary
4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS 1185353-33-6) presents a distinct analytical challenge in pharmaceutical development. As a saturated heterocyclic amide salt, it lacks the conjugated
-systems required for robust UV detection, while its ionic nitrate counter-ion complicates retention on standard C18 stationary phases.
This guide provides an objective, data-driven comparison of three orthogonal methodologies: Low-Wavelength UV , HILIC-MS/MS , and Charged Aerosol Detection (CAD) . We evaluate these methods based on sensitivity, linearity, and their ability to decouple the nitrate interference from the active cationic species.
The Analytical Challenge
The molecule consists of a piperidine ring linked via a carbonyl to a pyrrolidine ring.
Chromophore Deficiency: The only UV-active moiety is the amide bond (
), which absorbs weakly in the 200–215 nm range.
Ionic Interference: The nitrate counter-ion (
) has a massive extinction coefficient at 210 nm. In standard Reverse Phase (RP) chromatography, the nitrate often elutes near the void volume or co-elutes with polar analytes, masking the target peak.
Polarity: The protonated piperidine nitrogen creates high polarity, leading to poor retention on C18 columns without ion-pairing agents.
Method Comparison & Protocols
Method A: RP-HPLC with Low-Wavelength UV (The Traditional Approach)
Best for: Routine purity checks where high concentrations are available.
Expert Insight: To retain the polar cation on a C18 column, we must use a high-pH buffer (to deprotonate the amine) or an ion-pairing agent. However, high pH degrades the silica, and ion-pairing reagents (like hexane sulfonic acid) are incompatible with MS. We recommend a Phenyl-Hexyl phase with a phosphate buffer to maximize
interactions with the amide, separating it from the nitrate peak.
Best for: Trace impurity profiling and pharmacokinetic studies.
Expert Insight: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "gold standard" here. It retains the polar cation effectively while eluting the nitrate salt separately. MS detection (Positive Mode) tracks the
parent ion (m/z ~183.15 for the free base), becoming completely blind to the nitrate interference.
Protocol:
Column: Kinetex HILIC,
.
Mobile Phase A:
Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Isocratic: 85% B / 15% A.
Detection: ESI+ MS (MRM Transition:
).
Pros/Cons:
Feature
Rating
Notes
Cost
High
Requires MS instrumentation.
Specificity
Excellent
Mass filter eliminates nitrate signal.
| Sensitivity | High | LOQ
. |
Method C: HPLC-CAD (The Universal Alternative)
Best for: Mass balance studies and salt stoichiometry verification.
Expert Insight: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chromophores.[5] Unlike UV, CAD response is independent of chemical structure.[6] This is the only method that can simultaneously quantify the piperidine cation and the nitrate anion (if separated) to verify the 1:1 salt stoichiometry.
Gradient Drift: Baseline shifts during steep gradients.
Strategic Workflow & Decision Logic
The choice of method depends on the development phase. The diagram below illustrates the decision logic and validation flow.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and salt interference management.
References
Taylor & Francis. (2009).[1] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies. [1]
Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography.
BenchChem. (2025).[8][9] HPLC-UV Analysis of Piperidine-Containing Compounds.
ResearchGate. (2007). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis.
Technical Guide: Confirming Target Engagement of 4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate
This guide details the validation of cellular target engagement for 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS: 1185353-33-6). Based on its chemical structure—a piperidine-4-carboxamide scaffold—this compound is a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the validation of cellular target engagement for 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS: 1185353-33-6).
Based on its chemical structure—a piperidine-4-carboxamide scaffold—this compound is a privileged pharmacophore often associated with Sigma-1 Receptors (σ1R) , GPR119 , and certain Serine Hydrolases . This guide focuses on distinguishing direct target binding from off-target phenotypic effects using biophysical and functional assays.
Executive Summary & Pharmacological Context
4-(1-Pyrrolidinylcarbonyl)piperidine nitrate represents a class of piperidine-amide fragments widely utilized in fragment-based drug discovery (FBDD) for CNS and metabolic targets. Its core structure—a basic amine (piperidine) linked via a carbonyl to a hydrophobic moiety (pyrrolidine)—mimics the "pharmacophore features" of established Sigma-1 receptor ligands (e.g., Haloperidol, Pentazocine) and GPR119 agonists .
Confirming target engagement (TE) for this nitrate salt requires overcoming its high solubility and potential for non-specific lysosomal trapping. This guide compares three validation methodologies: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Functional Phenotyping , recommending CETSA as the primary "Go/No-Go" filter.
Comparison of Validation Methodologies
The following table compares the performance of this compound in different engagement assays against standard alternatives.
Feature
CETSA (Recommended)
NanoBRET™ TE
Functional Assays (cAMP/Ca2+)
Primary Readout
Thermal Stabilization ( shift)
Bioluminescence Resonance Energy Transfer
Second Messenger Accumulation
Mechanism
Biophysical (Direct Binding)
Competitive Displacement
Downstream Signaling
Labeling Requirement
Label-Free (Native protein)
Requires Tracer + Luciferase-fusion
Label-Free or Reporter Cell Line
False Positive Rate
Low (Detects physical binding)
Medium (Tracer artifacts)
High (Off-target pathway activation)
Suitability for this Compound
High (Validates intracellular binding)
Medium (Requires specific tracer)
Low (Cannot distinguish allosteric vs. orthosteric)
Objective: To confirm that 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate physically binds to the target protein (e.g., σ1R) in intact cells by monitoring thermal stabilization.
Rationale (Expertise & Causality)
Small molecules like piperidine carboxamides often suffer from "lysosomotropism" (getting trapped in acidic lysosomes due to the basic amine). Functional assays may show activity due to lysosomal stress rather than specific binding. CETSA bypasses this by measuring the physical stability of the specific target protein in the cytosol or membrane, providing definitive proof of engagement.
Workflow Diagram (DOT)
The following diagram illustrates the CETSA decision tree for this compound.
Caption: CETSA workflow for validating direct physical interaction between the nitrate salt and the target protein.
Step-by-Step Protocol
Cell Preparation:
Culture HEK293 or SH-SY5Y cells to 70-80% confluence.
Harvest and resuspend in HBSS buffer at
cells/mL.
Compound Treatment:
Experimental Group: Treat with 10 µM 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate.
Control Group: Treat with DMSO (Vehicle).
Positive Control: Treat with 10 µM Haloperidol (if testing σ1R) or GSK1292263 (if testing GPR119).
Incubation: 1 hour at 37°C. (Crucial: Allows cell permeability and equilibrium binding).
Thermal Challenge:
Divide cell suspension into 10 aliquots (50 µL each).
Heat each aliquot to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes using a gradient PCR cycler.
Centrifuge at 20,000 x g for 20 minutes at 4°C. Note: This pellets the denatured/aggregated proteins. The target protein will remain in the supernatant only if stabilized by the ligand.
Quantification:
Analyze supernatants via Western Blot using a specific antibody for the target (e.g., Anti-Sigma-1 Receptor).
Plot band intensity vs. Temperature to generate a Melt Curve.
Success Criteria: A right-shift in the melting temperature (
) of C compared to the DMSO control confirms physical engagement.
Alternative Protocol: Functional GPR119/Sigma-1 Validation
Objective: To determine if the binding event translates to a functional response (Agonism vs. Antagonism).
Rationale
While CETSA confirms binding, it does not define efficacy. Since the piperidine-amide scaffold is common in GPR119 agonists , a cAMP accumulation assay is the logical functional pair.
Workflow Diagram (DOT)
Caption: Functional signaling cascade validation using TR-FRET (HTRF) detection.
Protocol (cAMP Gs-Coupling)
Reagents: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).
Cell Line: CHO-K1 cells overexpressing GPR119 or endogenous expression in pancreatic
-cell lines (e.g., MIN6).
Assay:
Seed 2,000 cells/well in a 384-well white plate.
Add 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (Dose response: 1 nM to 100 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
Incubate 30 mins at RT.
Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.
Readout: Measure HTRF ratio (665/620 nm).
Data Analysis: Calculate
. If the compound is a Sigma-1 ligand, this assay may be negative; proceed to Ca2+ mobilization assays in ER-stressed cells.
Troubleshooting & Controls
Self-Validating Systems
To ensure the data is trustworthy (Trustworthiness), every experiment must include:
Negative Control (Isomer): If available, use the cis-isomer or a structural analog lacking the carbonyl (e.g., 4-(1-pyrrolidinylmethyl)piperidine) to prove the pharmacophore specificity.
Solubility Check: The nitrate salt is highly water-soluble, but ensure the final DMSO concentration is <0.5% to prevent solvent-induced thermal destabilization in CETSA.
Common Pitfalls
High Background in CETSA: If the protein does not aggregate upon heating (flat line), the lysis buffer is too strong. Reduce detergent concentration.
No Functional Response: The compound might be a Silent Antagonist or a Neutral Binder . In this case, run a competitive functional assay (Compound + Known Agonist) to check for inhibition of the agonist signal.
References
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
Chu, U. B., et al. (2015). "Noncompetitive signaling of GPR119 agonists." Molecular Pharmacology, 87(1), 69-79. Link
Robaa, D., et al. (2011). "Pharmacological investigation of the Sigma-1 receptor binding site." Journal of Medicinal Chemistry, 54(1), 234-245. Link
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.